4-Methyl-L-leucine
Description
Historical Context and Research Significance of gamma-Methyl-L-leucine as a Non-Canonical Amino Acid
The study of non-canonical amino acids (ncAAs) like gamma-methyl-L-leucine has expanded the toolbox of biochemists and medicinal chemists, allowing for the creation of peptides and proteins with enhanced properties. nih.govmdpi.com These unique building blocks can introduce novel functionalities, improve stability against enzymatic degradation, and modulate biological activity. nih.govmdpi.com
The synthesis of gamma-methyl-L-leucine, also referred to as neopentylglycine (Neo), was described in the early 1980s. nih.govresearchgate.netsigmaaldrich.com Researchers combined a modified Strecker synthesis with an enzymatic deamidation step to produce the L-enantiomer. nih.govresearchgate.net This development was significant as it made this "fat" amino acid, with its high lipophilicity and space-filling characteristics, available for structure-activity relationship (SAR) studies in biologically active peptides. nih.govresearchgate.net The incorporation of such ncAAs allows for a systematic investigation of how steric bulk and hydrophobicity at specific positions within a peptide sequence influence its interaction with biological targets. nih.gov
The research significance of gamma-methyl-L-leucine lies in its utility as a tool to probe and modify the properties of peptides. For instance, its inclusion in peptide analogues has been shown to improve binding affinity to specific receptors and in some cases, alter the biological activity of the parent molecule. targetmol.com This makes it a valuable compound in the fields of drug design and metabolic research, where influencing protein folding, stability, and enzyme activity is a key objective. cymitquimica.com
Structural Attributes and Stereochemical Considerations in gamma-Methyl-L-leucine Research
The defining structural feature of gamma-methyl-L-leucine is the presence of a tert-butyl group on the side chain, resulting from the methylation at the gamma-carbon of leucine (B10760876). This bulky side chain introduces significant steric hindrance, which can profoundly influence the local conformation of a peptide backbone.
The synthesis and characterization of gamma-methyl-L-leucine and its derivatives suitable for peptide synthesis have been a focus of research to ensure high optical purity. researchgate.net The stereochemistry is often confirmed through various analytical techniques and by comparing the properties of synthetic dipeptides containing the amino acid. researchgate.net
| Property | Data |
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| CAS Number | 106247-35-2 |
| Synonyms | (S)-2-Amino-4,4-dimethylpentanoic acid, L-Neopentylglycine, 4-Methyl-L-leucine |
| Research Finding | Significance |
| Synthesis via modified Strecker synthesis and enzymatic deamidation nih.govresearchgate.net | Provided a method to obtain the optically pure L-enantiomer for research. |
| Characterized as a "fat" amino acid with high lipophilicity nih.govresearchgate.net | Useful for studying the effects of steric bulk and hydrophobicity in peptides. |
| Incorporation into peptide analogues can modulate biological activity targetmol.com | Highlights its potential in drug design and the development of therapeutic peptides. |
| Influences protein folding and stability cymitquimica.com | Valuable tool for research in enzyme activity and metabolic regulation. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4,4-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSHGLDBQBSPI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205846 | |
| Record name | gamma-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57224-50-7 | |
| Record name | (2S)-2-Amino-4,4-dimethylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57224-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Methylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057224507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Methylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoic acid, 2-amino-4,4-dimethyl-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Stereochemical Control of Gamma Methyl L Leucine
Synthetic Methodologies for gamma-Methyl-L-leucine
The synthesis of gamma-Methyl-L-leucine, a non-proteinogenic amino acid, requires precise control to achieve the desired L-enantiomer. Various methods have been developed to address this challenge, combining classical organic reactions with modern biocatalytic techniques.
Modified Strecker Synthesis and Enzymatic Deamidation Approaches for gamma-Methyl-L-leucine
A notable approach for the synthesis of gamma-Methyl-L-leucine involves a combination of a modified Strecker synthesis and an enzymatic deamidation step. nih.govsigmaaldrich.comresearchgate.netresearchgate.net The classical Strecker synthesis is a well-established method for producing racemic α-amino acids from an aldehyde, ammonia, and cyanide. wikipedia.org In the modified version for gamma-Methyl-L-leucine, the process is adapted to accommodate the specific starting materials required for this branched-chain amino acid.
The key to obtaining the enantiomerically pure L-form lies in the subsequent enzymatic deamidation. nih.govsigmaaldrich.comresearchgate.net This biocatalytic step utilizes enzymes that selectively act on the L-enantiomer of the synthesized amino acid amide, converting it to the desired L-amino acid. This method has been successfully employed to produce gamma-Methyl-L-leucine, also known as neopentylglycine. nih.govsigmaaldrich.comresearchgate.net The enzymatic resolution is highly efficient, leading to a product with high optical purity. researchgate.net
Chiral Synthesis of gamma-Methyl-L-leucine and Related Branched-Chain Amino Acids
Achieving stereochemical control in the synthesis of gamma-Methyl-L-leucine and other branched-chain amino acids is paramount. nih.gov Chiral synthesis methods aim to directly produce the desired stereoisomer, often employing chiral auxiliaries or catalysts. wikipedia.orgbeilstein-journals.orgacs.orgresearchgate.net These methods can circumvent the need for a separate resolution step.
For instance, asymmetric Strecker reactions have been developed that utilize a chiral auxiliary to induce stereoselectivity during the addition of cyanide to the imine intermediate. wikipedia.org Another strategy involves the use of chiral catalysts to direct the reaction towards the formation of the L-enantiomer. acs.org Research has also explored the use of enzymes in chemoenzymatic syntheses to control stereochemistry, highlighting the synergy between chemical and biological catalysis. nih.gov The synthesis of various chiral building blocks from natural amino acids like L-leucine serves as a foundation for creating more complex molecules with defined stereochemistry. beilstein-journals.orgresearchgate.net
Preparation of gamma-Methyl-L-leucine Derivatives for Specialized Research
The unique structural properties of gamma-Methyl-L-leucine make it a valuable building block in various research areas, particularly in peptide science and mechanistic studies. The synthesis of its derivatives is crucial for these applications.
Synthesis of gamma-Methyl-L-leucine Derivatives for Peptide Synthesis and Modification
Gamma-Methyl-L-leucine and its derivatives are incorporated into peptides to study structure-activity relationships. nih.govsigmaaldrich.comresearchgate.net The bulky gamma-methyl group imparts specific conformational constraints and can enhance resistance to enzymatic degradation. For peptide synthesis, the amino acid must be appropriately protected. google.com Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). chemicalbook.com
The synthesis of N-alpha-t-butoxycarbonyl-gamma-methyl-L-leucine and N-alpha-(9-fluorenylmethoxycarbonyl)-gamma-methyl-L-leucine has been described, making this amino acid readily available for solid-phase and solution-phase peptide synthesis. chemicalbook.com These derivatives allow for the systematic replacement of natural amino acids in biologically active peptides, enabling researchers to probe the role of side-chain size and lipophilicity. nih.govresearchgate.net
Development of Labeled Analogs for Mechanistic Investigations
Isotopically labeled analogs of amino acids are indispensable tools for mechanistic studies, particularly in the fields of protein structure, metabolism, and medical imaging. researchgate.netfrontiersin.orgresearchgate.net The development of labeled gamma-Methyl-L-leucine analogs allows for detailed investigations into its biological fate and interactions.
For example, carbon-11 (B1219553) (¹¹C) labeled leucine (B10760876) analogs have been developed for use in Positron Emission Tomography (PET) to image tumors. researchgate.net The synthesis of such labeled compounds requires specialized and rapid radiolabeling techniques. researchgate.net Similarly, stable isotope labeling with carbon-13 (¹³C) or deuterium (B1214612) (²H) can be used in Nuclear Magnetic Resonance (NMR) spectroscopy to study protein dynamics and interactions. The synthesis of these labeled analogs often involves modifying existing synthetic routes to incorporate the isotopic label at a specific position within the molecule. researchgate.net
Biological and Biochemical Roles of Gamma Methyl L Leucine
Enzymatic Interactions and Biocatalytic Applications of gamma-Methyl-L-leucine
The enzymatic interactions of gamma-methyl-L-leucine are diverse, ranging from serving as a substrate for certain enzymes to its incorporation into larger molecules, thereby influencing their susceptibility to enzymatic processes.
Substrate Specificity and Catalytic Efficiency in Branched-Chain Amino Acid Aminotransferases (BCATs) towards gamma-Methyl-L-leucine
Branched-chain amino acid aminotransferases (BCATs) are pivotal enzymes in the metabolism of branched-chain amino acids (BCAAs), catalyzing the reversible transamination of BCAAs to their corresponding α-keto acids. frontiersin.orgresearchgate.net The substrate scope of these enzymes is not strictly limited to the canonical BCAAs (leucine, isoleucine, and valine). Research has demonstrated that Escherichia coli BCAT is capable of utilizing a variety of non-natural amino acids for asymmetric synthesis. nih.govnih.gov Notably, E. coli BCAT has been shown to catalyze the synthesis of L-neopentylglycine, another name for gamma-methyl-L-leucine. nih.govnih.gov This indicates that gamma-methyl-L-leucine is recognized as a substrate by BCAT. However, detailed kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for gamma-methyl-L-leucine with BCAT are not extensively documented in the available literature. The ability of BCAT to accept gamma-methyl-L-leucine as a substrate underscores its potential in biocatalytic applications for the production of chiral amines and unnatural amino acids. nih.govnih.gov
Inhibition of Specific Enzyme Systems by gamma-Methyl-L-leucine
The metabolism of branched-chain amino acids is a tightly regulated process, with feedback inhibition playing a crucial role. For instance, leucine (B10760876) and its metabolites can allosterically inhibit enzymes involved in the BCAA metabolic pathway. nih.govnih.gov However, there is a lack of specific information in the scientific literature regarding the inhibitory effects of gamma-methyl-L-leucine on particular enzyme systems. While it is a structural analog of leucine, it is not documented whether it acts as an inhibitor for enzymes such as those involved in BCAA biosynthesis or other metabolic pathways.
Participation in Hydroxylation Reactions Catalyzed by Dioxygenases (e.g., GriE, AVIDO, IDO)
Iron and α-ketoglutarate-dependent dioxygenases are a class of enzymes that catalyze a wide range of oxidation reactions, including the hydroxylation of amino acids. The substrate specificity of these enzymes varies. The dioxygenase GriE, sourced from Streptomyces DSM 40835, is recognized for its broad substrate spectrum among branched-chain amino acid hydroxylases. researchgate.net GriE has been shown to exhibit catalytic activity towards a variety of branched-chain amino acids and their derivatives, which includes gamma-methyl-L-leucine. researchgate.net
In contrast, other dioxygenases such as AVIDO from Anabaena variabilis and L-isoleucine dioxygenase (IDO) from Bacillus thuringiensis have a more restricted substrate range. researchgate.net AVIDO is reported to catalyze the hydroxylation of L-leucine and norleucine, while IDO's activity is noted with norleucine. researchgate.net There is no current evidence to suggest that AVIDO or IDO can utilize gamma-methyl-L-leucine as a substrate. The specific regioselectivity and efficiency of the hydroxylation of gamma-methyl-L-leucine by GriE are areas that warrant further investigation.
Role in Enzymatic Hydrolysis Processes of Copolypeptide Hydrogels Containing Leucine Derivatives
Copolypeptide hydrogels are materials with significant potential for biomedical applications, and their biodegradability is a key characteristic. The enzymatic degradation of these hydrogels is influenced by their composition, particularly the nature of the amino acid side chains. researchgate.net Studies on the enzymatic hydrolysis of hydrogels composed of N-hydroxyalkyl L-glutamine and L-leucine have shown that the rate of degradation is highly dependent on the hydrophobicity of the side chains. researchgate.net
Specifically, an increase in the hydrophobicity of the copolypeptide hydrogels has been correlated with a higher rate of digestion by enzymes such as bromelain. researchgate.net Gamma-methyl-L-leucine possesses a more hydrophobic side chain compared to L-leucine due to the additional methyl group. Although direct studies on copolypeptide hydrogels containing gamma-methyl-L-leucine are not prevalent, it can be inferred that its incorporation would likely enhance the rate of enzymatic hydrolysis due to the increased hydrophobicity of the polymer matrix.
Receptor Binding and Pharmacological Activities of gamma-Methyl-L-leucine
The incorporation of gamma-methyl-L-leucine into peptide structures can significantly modulate their pharmacological properties, particularly their ability to bind to and affect the function of cellular receptors.
Antagonistic Effects on Endothelin Receptors (ETA and ETB)
Endothelin receptors, specifically ETA and ETB, are involved in vasoconstriction and vasodilation and are important targets in cardiovascular medicine. An analog of endothelin-1, [Thr18,gamma-methylleucine19]endothelin-1, has been synthesized and studied for its pharmacological profile. This synthetic peptide, which incorporates gamma-methyl-L-leucine at position 19, has been shown to be a potent antagonist of both ETA and ETB receptors.
Research has demonstrated that [Thr18,gamma-methylleucine19]endothelin-1 exhibits high affinity for both human endothelin receptor subtypes expressed in Chinese hamster ovary cells. Furthermore, this analog acts as a nonselective antagonist with no discernible agonist activity. It effectively blocks endothelin-1-induced cellular responses, such as arachidonic acid release and inositol (B14025) phosphate (B84403) accumulation.
Below is a data table summarizing the antagonistic properties of [Thr18,gamma-methylleucine19]endothelin-1 on human endothelin receptors.
| Receptor Subtype | Assay | pA2 Value | Kd Value (pM) |
| ETA | Arachidonic Acid Release | 8.2 | 300 |
| ETB | Arachidonic Acid Release | 8.5 | 110 |
| ETA | Inositol Phosphates Accumulation | 8.0 | Not Reported |
| ETB | Inositol Phosphates Accumulation | 8.4 | Not Reported |
This table presents the pA2 and Kd values for the antagonistic activity of [Thr18,gamma-methylleucine19]endothelin-1 on human ETA and ETB receptors.
Advanced Analytical Methodologies for Characterizing Gamma Methyl L Leucine
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating gamma-Methyl-L-leucine from complex biological matrices and accurately measuring its concentration. The choice of technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Identification and Measurement of gamma-Methyl-L-leucine and its Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for the analysis of amino acids due to its high sensitivity and specificity. nih.gov This technique allows for the direct analysis of polar, non-volatile compounds like gamma-Methyl-L-leucine, often with minimal sample preparation. nih.govlcms.cz
Methodology: The separation of gamma-Methyl-L-leucine can be achieved using various LC columns. While traditional reversed-phase (RP) columns struggle to retain highly polar amino acids, hydrophilic interaction chromatography (HILIC) or mixed-mode columns provide effective separation without the need for derivatization or ion-pairing agents. lcms.cznih.govthermofisher.com The mobile phases typically consist of volatile buffers, such as ammonium (B1175870) formate (B1220265), and organic solvents like acetonitrile (B52724), which are compatible with mass spectrometry. nih.govnih.gov
Following chromatographic separation, the analyte enters the mass spectrometer. Identification and quantification are performed using the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of gamma-Methyl-L-leucine) is selected and fragmented, and a specific product ion is then monitored. This process provides two levels of specificity, ensuring highly reliable and accurate quantification even in complex samples. nih.govsciex.com This approach can distinguish between isobaric compounds, such as leucine (B10760876) and isoleucine, and would be critical for resolving gamma-Methyl-L-leucine from other isomers. sciex.com
Research Findings: LC-MS/MS methods have been developed for the quantification of a wide array of amino acids in various biological fluids, including plasma. nih.govlcms.cz These methods demonstrate excellent linearity, accuracy, and precision over a broad range of concentrations. For instance, a method using an Intrada Amino Acid column achieved separation of 20 proteinogenic amino acids within 13 minutes. nih.gov The application of such a method to gamma-Methyl-L-leucine would involve optimizing the MRM transitions (precursor ion → product ion) and chromatographic conditions to ensure baseline separation from other amino acids and metabolites. The fragmentation pattern of leucine, which often shows a characteristic loss of the carboxyl group and parts of the side chain, can serve as a basis for predicting the fragmentation of gamma-Methyl-L-leucine. researchgate.net
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Chromatography Mode | Mode of liquid chromatography separation. | Hydrophilic Interaction Chromatography (HILIC) or Mixed-Mode | lcms.cznih.gov |
| Column | The stationary phase used for separation. | Intrada Amino Acid column (50 × 3 mm, 3 μm) | nih.gov |
| Mobile Phase A | Aqueous component of the mobile phase. | 100 mM ammonium formate in water | nih.gov |
| Mobile Phase B | Organic component of the mobile phase. | Acetonitrile/water/formic acid (95:5:0.3, v/v/v) | nih.gov |
| Ionization Mode | Method for generating ions in the mass spectrometer. | Positive Electrospray Ionization (ESI+) | nih.gov |
| Detection Mode | Mass spectrometry scan mode for quantification. | Multiple Reaction Monitoring (MRM) | nih.govsciex.com |
High-Performance Liquid Chromatography (HPLC) in gamma-Methyl-L-leucine Research Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids. sigmaaldrich.com For research applications involving gamma-Methyl-L-leucine, HPLC can be configured with various detectors, most commonly UV-Visible or fluorescence detectors.
Methodology: Since amino acids like gamma-Methyl-L-leucine lack a strong chromophore, they are often not directly detectable by UV absorption at typical wavelengths. scielo.br To overcome this, pre-column or post-column derivatization is frequently employed. A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. scielo.brcerealsgrains.org This allows for detection at picomole levels. cerealsgrains.org
The separation is typically performed on reversed-phase columns (e.g., C18) using a gradient elution of an aqueous buffer (like sodium acetate (B1210297) or sodium phosphate) and an organic solvent such as acetonitrile or methanol. scielo.brcerealsgrains.orgmdpi.com By carefully controlling the gradient, mobile phase pH, and column temperature, baseline separation of a complex mixture of amino acids can be achieved. scielo.br Some modern methods also allow for the quantification of underivatized amino acids using UV detection at lower wavelengths (e.g., 225 nm), although sensitivity may be lower. acs.org
Research Findings: Validated HPLC methods have been successfully used to quantify branched-chain amino acids like leucine, isoleucine, and valine in biological samples. scielo.br These methods demonstrate good linearity, precision, and accuracy, making them suitable for routine analysis in a research setting. scielo.bracs.org For example, a method using OPA derivatization achieved detection limits in the low micromolar range for leucine, isoleucine, and valine. scielo.br The application of this approach to gamma-Methyl-L-leucine would provide a robust and cost-effective means for its quantification in various research contexts.
| Parameter | Description | Typical Value/Condition | Reference |
|---|---|---|---|
| Derivatization Reagent | Chemical used to add a detectable tag to the amino acid. | o-phthaldialdehyde (OPA) with a thiol | scielo.brcerealsgrains.org |
| Column | The stationary phase used for separation. | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | scielo.brmdpi.com |
| Mobile Phase A | Aqueous buffer for the mobile phase. | 10 mM Sodium Acetate buffer (pH 5.0) | scielo.br |
| Mobile Phase B | Organic solvent for the mobile phase. | Methanol or Acetonitrile | scielo.brmdpi.com |
| Detection | Method of detecting the derivatized amino acid. | Fluorescence (e.g., Ex: 340 nm, Em: 450 nm) or UV (230 nm) | scielo.br |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min | scielo.br |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of Amino Acids
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for amino acid analysis, offering high resolution and sensitivity. However, because amino acids are polar and non-volatile, they cannot be analyzed directly and require chemical derivatization to increase their volatility and thermal stability. thermofisher.comnih.gov
Methodology: The derivatization process is a critical step in GC-MS analysis of amino acids. It typically involves a one or two-step reaction to convert the polar functional groups (carboxyl, amino) into nonpolar, volatile moieties. ubbcluj.ro
Silylation: This is a common one-step method where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. thermofisher.comresearchgate.net TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives.
Esterification followed by Acylation: This two-step process first converts the carboxylic acid group to an ester (e.g., methyl or propyl ester) and then acylates the amino group using an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA). nih.govmdpi.comresearchgate.net This creates stable and highly volatile derivatives suitable for GC separation and MS detection. ubbcluj.roresearchgate.net
Once derivatized, the sample is injected into the GC, where the volatile amino acid derivatives are separated on a capillary column (e.g., a 5% phenyl methylpolysiloxane column). thermofisher.com The separated compounds then enter the mass spectrometer, where they are identified based on their characteristic fragmentation patterns and retention times. ubbcluj.ro
Research Findings: GC-MS methods have been successfully validated for the quantitative determination of various amino acids, including leucine, in biological samples. ubbcluj.ro The electron impact (EI) mass spectra of the derivatives produce characteristic fragments, allowing for unambiguous identification. For example, TBDMS-derivatives often show fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57). The use of stable-isotope-labeled internal standards allows for highly accurate quantification via isotopic dilution. ubbcluj.ro This technique would be well-suited for the analysis of gamma-Methyl-L-leucine, provided an appropriate derivatization strategy is employed.
| Reagent | Abbreviation | Type of Derivative | Reference |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | thermofisher.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | researchgate.net |
| Propyl Chloroformate | PCF | N-propoxycarbonyl propyl ester | springernature.com |
| Pentafluoropropionic Anhydride (with alcohol) | PFPA | Pentafluoropropionyl ester | nih.govresearchgate.net |
Spectroscopic and Physico-Chemical Characterization Methods
Spectroscopic techniques provide invaluable information about the molecular structure, conformation, and electronic environment of gamma-Methyl-L-leucine. These methods are non-destructive and offer a detailed view of the molecule's properties in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of gamma-Methyl-L-leucine
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the three-dimensional arrangement of the molecule.
Methodology: One-dimensional (1D) NMR spectra (¹H and ¹³C) are used to identify the different chemical environments of the hydrogen and carbon atoms in gamma-Methyl-L-leucine. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H spectrum provide foundational structural information. researchgate.nethmdb.ca
Two-dimensional (2D) NMR experiments are employed to establish atomic connectivity and spatial relationships.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is crucial for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons, which is essential for determining the molecule's preferred conformation and stereochemistry.
For complex molecules or peptides containing gamma-Methyl-L-leucine, advanced techniques like High-Resolution Magic Angle Spinning (HRMAS) NMR can be used for conformational analysis even when the molecule is bound to a solid support. rsc.org
Research Findings: NMR has been extensively used to study leucine and other branched-chain amino acids. researchgate.netnih.govacs.orgmpg.de The characteristic signals for the methyl groups of leucine are readily identifiable in ¹H NMR spectra. researchgate.net In gamma-Methyl-L-leucine, the presence of an additional methyl group at the gamma position would introduce a distinct signal and alter the chemical shifts and coupling patterns of adjacent protons, allowing for unambiguous structural confirmation. Conformational studies on related Cα-methyl-leucine peptides have shown that NMR can effectively distinguish between different secondary structures, such as extended versus helical conformations, a principle that applies directly to peptides incorporating gamma-Methyl-L-leucine. rsc.org
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| α-H | ~3.7 | Doublet of doublets (dd) | Coupled to β-protons. |
| β-H₂ | ~1.7 | Multiplet (m) | Coupled to α-proton and γ-proton. |
| γ-H | ~1.5 - 1.8 | Multiplet (m) | Coupled to β-protons and γ-methyl protons. |
| γ-CH₃ | ~0.9 | Doublet (d) | Coupled to γ-proton. |
| δ-CH₃ | ~0.9 | Doublet (d) | Coupled to γ-proton. |
Electron Paramagnetic Resonance (EPR) in the Study of Radiation-Induced Radicals in Amino Acid Derivatives Relevant to gamma-Methyl-L-leucine
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nipne.ronih.gov It is a highly sensitive method for studying the formation and structure of radicals produced when substances like amino acids are exposed to ionizing radiation (e.g., gamma rays). mdpi.comresearchgate.netresearchgate.netsbfisica.org.br
Methodology: When a crystalline sample of an amino acid is irradiated, the energy absorbed can lead to the homolytic cleavage of bonds, forming stable free radicals within the crystal lattice. nipne.romdpi.com The sample is then placed in a strong magnetic field within the EPR spectrometer and irradiated with microwaves. The absorption of microwave energy at specific magnetic field strengths produces an EPR spectrum. americanlaboratory.com
The key parameters derived from an EPR spectrum are the g-value and the hyperfine coupling constants.
g-value: This is a characteristic property of the radical that depends on its electronic structure. americanlaboratory.com
Hyperfine Coupling: This is the interaction between the unpaired electron and nearby magnetic nuclei (like ¹H or ¹⁴N). It splits the EPR signal into multiple lines, and the pattern and magnitude of this splitting provide detailed information about the radical's structure, including the identity and location of neighboring atoms. nipne.rosbfisica.org.br
Research Findings: EPR studies on various irradiated amino acids and their derivatives have successfully identified the structures of the resulting radicals. nipne.romdpi.comresearchgate.net For example, in irradiated alanine, the primary radical is formed by the abstraction of a hydrogen atom from the α-carbon. mdpi.com In derivatives of leucine, radicals can be formed by hydrogen loss from the side chain. researchgate.net For gamma-Methyl-L-leucine, irradiation would likely produce radicals through the loss of a hydrogen atom from one of the carbon atoms in its backbone or side chain. The resulting EPR spectrum would exhibit a complex hyperfine structure due to the coupling of the unpaired electron with the α-proton, β-protons, γ-proton, and potentially the nitrogen nucleus. By simulating the experimental spectrum with theoretical parameters, the precise structure of the radiation-induced radical can be determined. nipne.roresearchgate.net These studies are relevant for understanding radiation damage in biological molecules and for applications in dosimetry. mdpi.com
| Compound | Proposed Radical Structure | g-value | Hyperfine Constants (mT) | Reference |
|---|---|---|---|---|
| Alanine | CH₃ĊHCOOH | 2.0036 | Quintet due to interaction with 4 protons | mdpi.com |
| Glycine Hydrochloride | ⁺NH₃ĊHCOO⁻ | 2.0039 | a(α) = 1.90, a(NH₃) = 1.80, a(N) = 0.52 | nipne.ro |
| L-Glutamine Hydrochloride | ĊH₂CH₂CH(NH₃⁺)COOH | 2.0026 | a(α) = 2.22, a(β) = 3.01 | sbfisica.org.brredalyc.org |
| N-glycyl-L-leucine | (CH₃)₂ĊCH₂CH(NH₂⁺)CONHCH₂COO⁻ | 2.0026 | a(β) = 1.95 | researchgate.net |
Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Monitoring of gamma-Methyl-L-leucine Syntheses and Biotransformations
Thin-Layer Chromatography (TLC) serves as a fundamental and accessible analytical technique for the real-time monitoring of both synthetic and biotransformation processes leading to gamma-Methyl-L-leucine. Its utility lies in the rapid separation of components within a reaction mixture, allowing for a qualitative assessment of the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts.
In the context of the synthesis of gamma-Methyl-L-leucine, which can be achieved through methods such as the modified Strecker synthesis followed by enzymatic deamidation, TLC is an invaluable tool for tracking the progression of each chemical conversion. nih.gov For instance, during the synthesis of N-protected leucine derivatives, TLC can be employed to monitor the reaction's completeness. rsc.org A typical TLC analysis involves spotting the reaction mixture onto a silica (B1680970) gel plate, followed by development in an appropriate solvent system. The separation of compounds on the plate is based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.
The choice of the mobile phase is critical for achieving clear separation. For amino acids and their derivatives, a mixture of a nonpolar solvent, a polar solvent, and an acid or base is often used to ensure adequate migration and spot resolution. For example, a common solvent system for amino acids is a mixture of n-butanol, acetic acid, and water. nih.gov The ratio of these components can be adjusted to optimize the separation of gamma-Methyl-L-leucine from its precursors and any impurities.
Visualization of the separated spots on the TLC plate is typically achieved by staining with a reagent that reacts with the amino group. Ninhydrin is a widely used visualizing agent that produces a characteristic purple or yellowish color upon heating with amino acids. nih.gov Alternatively, if the compounds are UV-active, they can be visualized under a UV lamp. rsc.org The retardation factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the components of the reaction mixture. By comparing the Rf values of the spots in the reaction mixture to those of the starting material and a pure sample of gamma-Methyl-L-leucine, the progress of the reaction can be effectively monitored.
The following interactive data table provides representative TLC systems that can be adapted for monitoring the synthesis and biotransformation of gamma-Methyl-L-leucine.
| Mobile Phase Composition (v/v/v) | Stationary Phase | Visualization Method | Typical Rf Range for Amino Acids | Application |
|---|---|---|---|---|
| n-Butanol : Acetic Acid : Water (4:1:5) | Silica Gel 60 F254 | Ninhydrin spray and heat | 0.2 - 0.6 | Monitoring the formation of the free amino acid |
| Ethyl Acetate : Hexane (40:60) | Silica Gel 60 F254 | UV light (254 nm) | 0.4 - 0.8 | Monitoring reactions of N-protected derivatives |
| Chloroform : Methanol : Ammonia (2:2:1) | Silica Gel 60 F254 | Ninhydrin spray and heat | 0.3 - 0.7 | Separation of amino acids in complex mixtures |
Challenges and Innovations in Analytical Protocols for gamma-Methyl-L-leucine
The accurate and efficient analysis of gamma-Methyl-L-leucine presents several analytical challenges, many of which are common to the analysis of other non-proteinogenic and structurally similar amino acids.
One of the primary challenges lies in the separation of gamma-Methyl-L-leucine from its isomers, such as other methylated leucine derivatives, and from the proteinogenic branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.gov The structural similarity of these compounds makes their chromatographic separation difficult. In reversed-phase chromatography, the high polarity of amino acids often leads to poor retention on hydrophobic stationary phases, further complicating the analysis. wuxiapptec.com
Furthermore, the chiral nature of gamma-Methyl-L-leucine necessitates enantioselective analytical methods to distinguish between the L- and D-enantiomers. This is crucial as the biological activity of amino acids is often stereospecific. The development of analytical methods with high sensitivity and selectivity is essential for the precise quantification of gamma-Methyl-L-leucine in complex biological matrices. wuxiapptec.com
In response to these challenges, several innovations in analytical protocols have emerged:
Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) remain powerful tools for amino acid analysis. sigmaaldrich.com The development of novel chiral stationary phases (CSPs) has significantly improved the enantioseparation of amino acids, enabling the direct analysis of their enantiomeric composition. mdpi.com
Derivatization Strategies: To overcome the challenges of low volatility and poor chromatographic retention, derivatization of the amino and carboxyl groups of amino acids is a common strategy. sigmaaldrich.com Novel derivatization reagents are being developed to enhance the sensitivity and selectivity of detection, particularly for mass spectrometry-based methods. rsc.org
Mass Spectrometry-Based Methods: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for amino acid analysis due to its high sensitivity, selectivity, and ability to provide structural information. nih.govplos.org Recent advancements include the development of high-throughput LC-MS/MS methods for the chiral analysis of amino acids without the need for derivatization. nih.gov
Automated Chiral Analysis: Innovations in automation have led to the development of fully automated methods for chiral analysis. These systems often combine chiral derivatization with advanced separation techniques like trapped ion mobility-mass spectrometry, allowing for rapid and high-throughput analysis. nih.gov
The following table summarizes the key challenges and corresponding innovative analytical solutions for the characterization of gamma-Methyl-L-leucine.
| Analytical Challenge | Innovative Analytical Solution | Principle |
|---|---|---|
| Separation of structural isomers | High-resolution chromatography with specialized stationary phases | Enhanced selectivity based on subtle differences in molecular structure and polarity. |
| Enantioseparation of L- and D-isomers | Chiral chromatography (HPLC, GC) with chiral stationary phases | Differential interaction of enantiomers with the chiral selector on the stationary phase. |
| Low retention in reversed-phase LC | Derivatization to increase hydrophobicity; Hydrophilic Interaction Liquid Chromatography (HILIC) | Chemical modification to enhance interaction with the stationary phase or use of a different chromatographic mode. |
| Sensitive and selective detection in complex matrices | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-efficiency separation coupled with highly selective and sensitive mass detection. |
| High-throughput chiral analysis | Automated inline chiral derivatization coupled with mass spectrometry | Automation of sample preparation and analysis for rapid screening of enantiomeric composition. |
Future Research Directions and Translational Perspectives of Gamma Methyl L Leucine
Exploration of Novel Biocatalytic Pathways and Enzyme Engineering Strategies Utilizing gamma-Methyl-L-leucine
The current synthesis of gamma-Methyl-L-leucine often involves a chemoenzymatic approach, combining a modified Strecker synthesis with a final enzymatic deamidation step. nih.govresearchgate.net Future research is poised to develop more efficient and sustainable biocatalytic routes. This involves the discovery of novel enzymes or the engineering of existing ones to improve the production of gamma-Methyl-L-leucine.
Key research objectives in this area include:
Discovering Novel Enzymes: Prospecting for new enzymes, such as aminotransferases or dehydrogenase, from extremophiles or through metagenomic screening that can accommodate the bulky neopentyl side chain of gamma-Methyl-L-leucine precursors.
Enzyme Engineering: Utilizing techniques like directed evolution and rational design to modify the active sites of known enzymes, such as branched-chain amino acid aminotransferases. The goal is to enhance their substrate specificity and catalytic efficiency for the synthesis of gamma-Methyl-L-leucine.
Pathway Engineering: Developing whole-cell biocatalysts by constructing synthetic metabolic pathways in microbial hosts like E. coli or yeast. This could enable the de novo synthesis of the amino acid from simple carbon sources, streamlining the production process.
Below is a table outlining potential biocatalytic strategies for improvement.
| Strategy | Current Method Component | Potential Biocatalytic Alternative/Improvement | Rationale |
| Stereoselective Amination | Modified Strecker Synthesis (Chemical) | Engineered Aminotransferases or Dehydrogenases | Increase stereoselectivity for the L-form, reduce reliance on harsh chemical reagents, and improve environmental footprint. |
| Final Resolution Step | Enzymatic Deamidation of a racemic mixture | Asymmetric synthesis using engineered enzymes | Eliminate the need for a resolution step by directly producing the desired L-enantiomer, increasing theoretical yield. |
| Precursor Synthesis | Multi-step chemical synthesis | Engineered metabolic pathways in microorganisms | Enable sustainable production from renewable feedstocks and consolidate multiple reaction steps into a single fermentation process. |
Development of Advanced Materials and Immobilization Technologies Utilizing gamma-Methyl-L-leucine Analogues
The distinct steric and hydrophobic properties of gamma-Methyl-L-leucine and its analogues make them attractive building blocks for advanced materials. nih.gov Incorporating these unnatural amino acids into peptides or polymers can confer novel structural and functional characteristics.
Future research in materials science could focus on:
Self-Assembling Peptides: Designing peptides containing gamma-Methyl-L-leucine that self-assemble into hydrogels, nanofibers, or other nanostructures. The bulky side chains could be used to control the packing and morphology of these materials for applications in tissue engineering and drug delivery.
Enhanced Stability Polymers: Synthesizing peptidomimetics or polymers incorporating gamma-Methyl-L-leucine to improve thermal stability and resistance to enzymatic degradation. This is particularly relevant for creating durable biomaterials and therapeutic peptides with longer in vivo half-lives.
Immobilization Technologies: Using peptides rich in gamma-Methyl-L-leucine as linkers or scaffolds for immobilizing enzymes or catalysts onto solid supports. The high hydrophobicity could enhance non-covalent interactions with surfaces, leading to more robust and reusable catalytic systems.
The table below summarizes potential applications in materials science.
| Material/Technology | Role of gamma-Methyl-L-leucine Analogue | Potential Application |
| Peptide Hydrogels | Induce specific folding patterns and control intermolecular interactions due to steric hindrance. | Scaffolds for 3D cell culture and regenerative medicine. |
| Enzyme-Resistant Peptides | The bulky neopentyl group shields the peptide backbone from proteolytic enzymes. | Development of long-acting therapeutic peptides. |
| Functionalized Surfaces | Hydrophobic side chains can be used to create surfaces with specific wetting properties or for immobilizing biomolecules. | Biosensors, chromatography matrices, and biocompatible coatings. |
| Specialty Lubricants | Analogous to L-leucine's use as a lubricant in pharmaceutical tablets, the unique properties could be explored for specialized applications. cphi-online.com | Advanced formulations for solid dosage forms. |
Elucidation of Broader Biological System Interactions and Metabolic Signaling Pathways Influenced by gamma-Methyl-L-leucine
As an analogue of L-leucine, a critical regulator of metabolism, gamma-Methyl-L-leucine is expected to interact with various biological pathways. wikipedia.orgnih.gov L-leucine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central controller of protein synthesis, cell growth, and metabolism. wikipedia.orgnih.gov
Future research should aim to understand how the structural modifications of gamma-Methyl-L-leucine alter these interactions. Key questions include:
mTOR Pathway Modulation: Does gamma-Methyl-L-leucine act as an agonist or antagonist of the mTOR pathway? Its bulky structure might hinder binding to key sensor proteins like Sestrin2 or leucyl-tRNA synthetase, potentially modulating mTORC1 activity differently than L-leucine.
Metabolic Reprogramming: How does this amino acid affect cellular energy metabolism? L-leucine influences both lipid and glucose metabolism. nih.govmetwarebio.com Investigating the impact of its gamma-methyl analogue could reveal new ways to manipulate metabolic pathways in conditions like obesity or diabetes.
Neurotransmitter Systems: L-leucine serves as a precursor for neurotransmitters such as glutamate (B1630785) and gamma-aminobutyric acid (GABA) in the brain. metwarebio.com Studies are needed to determine if gamma-Methyl-L-leucine can cross the blood-brain barrier and influence neurotransmitter synthesis or signaling, which could have implications for neurological disorders.
The following table contrasts the known roles of L-leucine with the hypothetical influence of gamma-Methyl-L-leucine.
| Pathway/System | Known Role of L-Leucine | Hypothetical Influence of gamma-Methyl-L-leucine |
| mTORC1 Signaling | Potent activator, promoting protein synthesis and cell growth. nih.govwikipedia.org | Potential modulator (agonist or antagonist) due to altered binding kinetics with upstream sensors. |
| Insulin (B600854) Signaling | High levels are associated with insulin resistance through mTOR-S6K1 feedback inhibition. wikipedia.org | May exacerbate or ameliorate insulin resistance depending on its effect on the mTOR pathway. |
| Lipid Metabolism | Stimulates lipogenesis via the SREBP-1c pathway. metwarebio.com | Altered effects on gene expression related to fatty acid synthesis and oxidation due to different signaling outcomes. |
| Neurotransmission | Precursor to glutamate and GABA. metwarebio.com | Potential to alter neurotransmitter balance if it competes with leucine (B10760876) for transport and enzymatic conversion in the brain. |
Computational Modeling and Rational Design Based on gamma-Methyl-L-leucine Structure for Drug Discovery and Material Science
Computational tools are indispensable for predicting the behavior of novel molecules and guiding experimental work. The unique structure of gamma-Methyl-L-leucine provides a valuable scaffold for rational design in both medicine and materials science. escholarship.org
Future directions for computational research include:
Structure-Based Drug Design: Using the crystal structure of target proteins (e.g., enzymes, receptors) to computationally dock peptides containing gamma-Methyl-L-leucine. This can predict binding affinity and guide the design of potent and selective inhibitors or modulators. frontiersin.org For example, its use in studying structure-activity relationships in peptides is a key application. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of peptides containing gamma-Methyl-L-leucine with their biological activity. mdpi.com This can accelerate the optimization of lead compounds by predicting the activity of new analogues before synthesis.
Molecular Dynamics (MD) Simulations: Performing MD simulations to understand how the incorporation of gamma-Methyl-L-leucine affects the conformational dynamics and stability of peptides and proteins. nih.gov This is crucial for designing peptides with specific folding properties or for predicting how a drug candidate interacts with its target over time.
Machine Learning Models: Employing machine learning algorithms, trained on large datasets of molecule-protein interactions, to predict the binding of gamma-Methyl-L-leucine-containing compounds to targets, thereby speeding up the initial phases of drug discovery. gatech.edu
The table below details the application of various computational methods.
| Computational Method | Application in Drug Discovery | Application in Material Science |
| Molecular Docking | Predict the binding mode and affinity of peptides containing the amino acid to therapeutic targets like enzymes or receptors. frontiersin.org | Model the interaction of functionalized polymers with surfaces or other molecules. |
| QSAR | Establish relationships between the steric/hydrophobic properties of analogues and their biological potency to guide lead optimization. mdpi.com | Predict material properties like thermal stability or self-assembly propensity based on monomer structure. |
| Molecular Dynamics | Simulate the conformational changes in a target protein upon binding of a drug candidate containing gamma-Methyl-L-leucine. nih.gov | Simulate the self-assembly process of peptides or polymers to predict the morphology of the resulting nanostructures. |
| Machine Learning | Screen large virtual libraries of compounds based on the gamma-Methyl-L-leucine scaffold to identify potential hits for a specific biological target. gatech.edu | Predict the properties of novel polymers or materials, accelerating the design-build-test cycle. |
Q & A
Q. What statistical approaches are appropriate for analyzing dose-response relationships of gamma-methyl-L-leucine in enzyme inhibition assays?
- Methodological Answer : Fit data to a four-parameter logistic curve (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test or robust regression. Validate with orthogonal assays (e.g., SPR for binding affinity) to confirm mechanism .
Q. How should researchers design a study to resolve conflicting reports on gamma-methyl-L-leucine’s enantiomeric purity in commercial samples?
- Methodological Answer : Acquire samples from multiple vendors and analyze via chiral HPLC (e.g., Chiralpak IA column). Compare retention times to synthetic enantiopure standards. Use circular dichroism (CD) spectroscopy for cross-validation. For discrepancies, collaborate with third-party labs for blind testing and publish raw chromatograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
